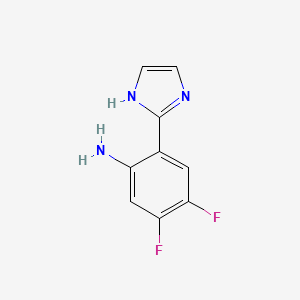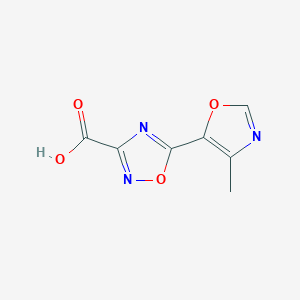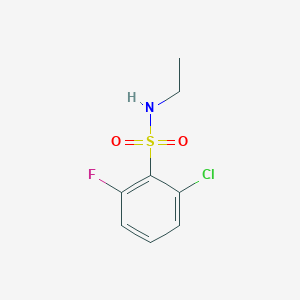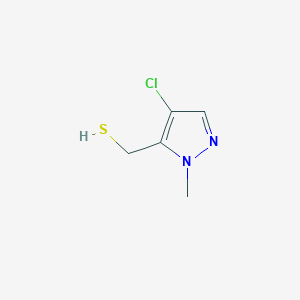
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloro group at position 4, a methyl group at position 1, and a methanethiol group at position 5 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazole with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium amide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of 1-methyl-1H-pyrazol-5-ylmethanethiol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and thiol groups can influence its binding affinity and specificity towards these targets. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-1H-pyrazole: Lacks the methanethiol group, making it less reactive in certain chemical reactions.
1-Methyl-1H-pyrazol-5-ylmethanethiol:
4-Chloro-1H-pyrazol-5-ylmethanethiol: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol is unique due to the combination of the chloro, methyl, and methanethiol groups on the pyrazole ring. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H7ClN2S |
|---|---|
Molecular Weight |
162.64 g/mol |
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)methanethiol |
InChI |
InChI=1S/C5H7ClN2S/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 |
InChI Key |
OBIVQSLPBATAPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


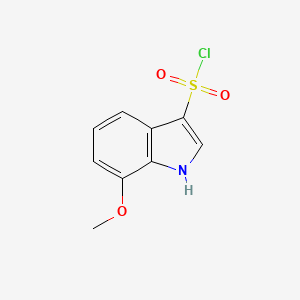
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)
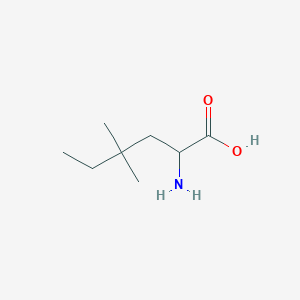
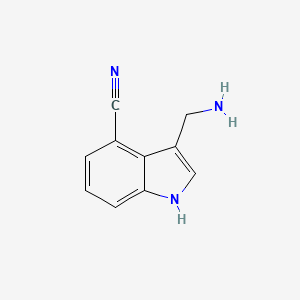


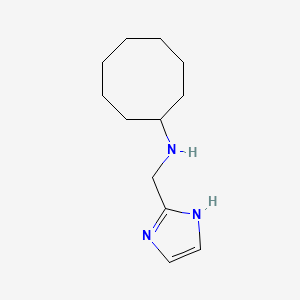
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15272803.png)
![tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B15272811.png)

